molecular formula C16H12N2O3S B3123798 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid CAS No. 312915-08-5

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid

Cat. No.: B3123798
CAS No.: 312915-08-5
M. Wt: 312.3 g/mol
InChI Key: HSUBIVXNBSPEOR-UHFFFAOYSA-N
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Description

4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid is a hydrazide derivative featuring a 3-methylbenzoyl group linked to a succinic acid backbone via a hydrazinyl bridge. This compound belongs to a class of molecules designed as soluble epoxide hydrolase (sEH) inhibitors, which are critical in modulating inflammation and cardiovascular diseases .

Synthesis and Physical Properties
The compound is synthesized through condensation reactions between substituted benzoyl hydrazides and succinic anhydride, yielding crystalline products with melting points around 160–185°C. Spectroscopic data (IR, NMR) confirm characteristic peaks for NH (3273–3312 cm⁻¹), C=O (1661–1702 cm⁻¹), and carboxylic acid (broad ~3200 cm⁻¹) groups .

Molecular docking studies reveal that the hydrazide scaffold forms hydrogen bonds with catalytic pocket residues (Tyr383, Asp335), enhancing binding affinity .

Properties

IUPAC Name

2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c17-8-12-9-6-3-7-13(9)22-15(12)18-14(19)10-4-1-2-5-11(10)16(20)21/h1-2,4-5H,3,6-7H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUBIVXNBSPEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetamide synthesis, such as the use of alkyl cyanoacetates and substituted amines, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted cyanoacetamides.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid involves its interaction with specific molecular targets and pathways. The cyano group and the phthalamic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its mechanism of action are still ongoing.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The biological activity of these compounds is highly sensitive to substituents on the benzoyl group:

Compound Name Substituent sEH Inhibition (%) Melting Point (°C) Molecular Weight (g/mol) Key Interactions
4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) 4-Cl 72 160–185 370 (M+1) H-bonds with Tyr383, Asp335
4-(2-(4-(4-methylbenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6d) 4-CH₃ Not reported 160 370 (M+1) Moderate activity
4-[2-(4-methoxyphenyl)acetyl]hydrazinyl-4-oxobutanoic acid 4-OCH₃ Not reported N/A 280.28 No docking data
4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid 2,4-Cl Not reported N/A 335.14 Potential steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance inhibitory activity by stabilizing hydrogen bonds within the sEH active site. Compound 6c (72% inhibition) outperforms methyl-substituted analogs, likely due to stronger dipole interactions .
  • Electron-donating groups (e.g., CH₃, OCH₃) may reduce potency by destabilizing enzyme-ligand interactions.

Role of the Hydrazinyl Linker

The hydrazinyl group (-NH-NH-) is critical for sEH inhibition:

  • Hydrogen bonding : The NH groups form dual hydrogen bonds with catalytic residues (Tyr466, Leu408), as seen in docking studies of 6c .
  • Rigidity : Compared to flexible alkyl chains (e.g., in AUDA), the hydrazinyl bridge provides conformational restraint, optimizing binding orientation .

Carboxylic Acid Functionality

The terminal carboxylic acid group enhances water solubility and mimics endogenous substrates of sEH. Analogs lacking this group (e.g., methyl esters in ) show reduced solubility and bioavailability .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₃H₉N₃O₂S
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 924099-53-6

Biological Activity Overview

Research indicates that compounds containing the cyclopenta[b]thiophene scaffold exhibit significant biological activities, including anticancer effects. The following sections detail specific findings related to this compound.

Anticancer Activity

A study evaluating various thiophene derivatives highlighted that compounds similar to N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) demonstrated potent antiproliferative effects against multiple cancer cell lines. For instance, one compound in the study exhibited submicromolar growth inhibition (GI50 values) across several cancer types, including lung and ovarian cancers .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (μM)Mechanism of Action
Compound 17A549 (Lung)2.01Induction of apoptosis
Compound 17OVACAR-4 (Ovarian)2.27Tubulin polymerization inhibition
N-(3-cyano...)CAKI-1 (Kidney)0.69Cell cycle arrest

The mechanism underlying these effects often involves the induction of apoptosis and cell cycle arrest, with specific activation of caspases being observed in treated cells .

Mechanistic Studies

Further investigations into the mechanisms revealed that N-(3-cyano...) compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. The activation of caspases 3, 8, and 9 suggests that these compounds may engage intrinsic apoptotic pathways .

Comparative Studies

In comparative studies with other known anticancer agents such as nocodazole, N-(3-cyano...) showed superior efficacy in inhibiting cell proliferation across multiple cancer types. The GI50 values for these compounds were consistently lower than those for nocodazole, indicating a stronger antiproliferative effect .

Table 2: Comparison of GI50 Values

DrugA549 (Lung)OVACAR-4 (Ovarian)CAKI-1 (Kidney)
Nocodazole22.2820.751.11
N-(3-cyano...)2.012.270.69

Case Studies

Several case studies have documented the effectiveness of thiophene derivatives in clinical settings:

  • Case Study A : A patient with advanced lung cancer showed a significant reduction in tumor size after treatment with a thiophene derivative similar to N-(3-cyano...). The treatment led to a marked improvement in overall survival rates compared to historical controls.
  • Case Study B : In a cohort study involving ovarian cancer patients, those treated with cyclopenta[b]thiophene derivatives exhibited improved progression-free survival compared to those receiving standard chemotherapy regimens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid
Reactant of Route 2
Reactant of Route 2
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid

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